Product packaging for Methyl tetradec-2-enoate(Cat. No.:CAS No. 30025-96-8)

Methyl tetradec-2-enoate

Cat. No.: B14698343
CAS No.: 30025-96-8
M. Wt: 240.38 g/mol
InChI Key: CKTWGIPZKUEHIY-UHFFFAOYSA-N
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Description

Methyl tetradec-2-enoate ( 30025-96-8) is a high-purity fatty acid methyl ester of interest in several research fields. With a molecular formula of C15H28O2 and a molecular weight of 240.38 g/mol, this compound is characterized by its unsaturated ester structure . Researchers value this class of compounds for its role as a potential intermediate in organic synthesis and for its utility in the study of insect behavior, as structurally similar tetradecenoate esters are known to exhibit attractant properties in entomological studies . In flavor and fragrance research, closely related aldehydes, such as (E)-2-tetradecenal, are noted for their waxy, green, and citrus-like organoleptic properties, suggesting potential investigative pathways for this compound family . The physical properties of this compound, including a predicted boiling point of approximately 308.5°C and a flash point of 153.3°C, are critical for handling and experimental planning . This product is provided for research and development purposes in a laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H28O2 B14698343 Methyl tetradec-2-enoate CAS No. 30025-96-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30025-96-8

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

methyl tetradec-2-enoate

InChI

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h13-14H,3-12H2,1-2H3

InChI Key

CKTWGIPZKUEHIY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC=CC(=O)OC

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl Tetradec 2 Enoate and Its Derivatives

Regioselective and Stereoselective Synthesis

Achieving specific regio- and stereoisomers is paramount in modern organic synthesis, as the biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. masterorganicchemistry.comkhanacademy.org For α,β-unsaturated esters, this translates to the critical control of the double bond's position and geometry, as well as the chirality of any stereocenters in the molecule. masterorganicchemistry.comyoutube.com

Control of Double Bond Geometry (E/Z Isomerism)

The geometry of the carbon-carbon double bond in α,β-unsaturated carbonyl compounds significantly influences their chemical reactivity and biological functions. jst.go.jp Consequently, numerous synthetic methods have been developed to control the E/Z isomerism of these compounds. jst.go.jpnih.gov

Traditional methods like the Wittig and Horner-Wadsworth-Emmons reactions offer some control over double bond geometry, but can be limited by issues of stereoselectivity and the need to pre-form unstable ylide reagents. jst.go.jp More recent approaches have focused on developing highly stereoselective methods. For instance, a three-reaction sequence involving an aldol (B89426) reaction, acetylation of the resulting tertiary alcohol, and an elimination reaction using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be effective for the synthesis of β,β-disubstituted α,β-unsaturated esters with high stereoselectivity. jst.go.jpresearchgate.net Another strategy involves the triethylamine-catalyzed allylic rearrangement of enol phosphates to produce (E)-α,β-unsaturated esters with greater than 99% stereoselectivity. nih.gov

Kinetically controlled cross-metathesis reactions have also emerged as a powerful tool for the selective synthesis of (Z)-α,β-unsaturated esters. nih.gov The use of specific molybdenum catalysts in the presence of acetonitrile (B52724) can lead to high Z-selectivity, providing a valuable alternative to traditional methods. nih.gov This approach has been successfully applied to the synthesis of complex natural products. nih.gov

MethodKey FeaturesStereoselectivityReference
Aldol-Acetylation-EliminationThree-step sequence using DBU for elimination.High E-selectivity. jst.go.jpresearchgate.net
Enol Phosphate RearrangementTriethylamine-catalyzed 1,3-hydrogen migration.>99% E-selectivity. nih.gov
Catalytic Cross-MetathesisMolybdenum-catalyzed reaction in the presence of acetonitrile.High Z-selectivity. nih.gov

Chiral Auxiliary Approaches for Enantioselective Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy is particularly valuable for the enantioselective synthesis of complex molecules. wikipedia.orgacs.org Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been extensively used in asymmetric synthesis, including aldol reactions and alkylations, to create chiral centers with high diastereoselectivity. wikipedia.orgresearchgate.net The auxiliary guides the incoming reagent to one face of the molecule, leading to the preferential formation of one enantiomer. wikipedia.org After the desired stereocenter is set, the auxiliary can be removed and often recovered for reuse. wikipedia.org

In the context of synthesizing derivatives of methyl tetradec-2-enoate, a chiral auxiliary could be attached to the initial carboxylic acid or a precursor. Subsequent reactions, such as alkylation or addition to the double bond, would be directed by the auxiliary, leading to an enantiomerically enriched product. For example, the use of a chiral oxazolidinone auxiliary in the alkylation of a malonate derivative has been shown to produce chiral α,α-dialkylmalonates in high yields and excellent enantioselectivities. nih.gov

Diastereoselective Transformations

Diastereoselective transformations aim to create a specific stereoisomer from a molecule that already contains one or more chiral centers. The existing stereocenter(s) influence the formation of a new stereocenter, leading to a preference for one diastereomer over others.

A key strategy for achieving high diastereoselectivity is the use of chiral auxiliaries. For instance, in an aldol reaction, a chiral auxiliary on the enolate can effectively shield one face of the molecule, forcing the electrophile to attack from the less hindered side. wikipedia.org This results in the formation of one diastereomer in significant excess. Similarly, in Michael additions, a chiral auxiliary can direct the nucleophile to one face of the α,β-unsaturated system, leading to a high degree of diastereoselectivity. wikipedia.org

Olefin Metathesis Approaches

Olefin metathesis is a powerful and versatile reaction in organic synthesis that involves the redistribution of alkene fragments. wikipedia.org It has gained prominence for its efficiency in forming carbon-carbon double bonds, often with high functional group tolerance. wikipedia.orglibretexts.org

Cross-Metathesis with Renewable Feedstocks

Cross-metathesis (CM) between unsaturated fatty acid methyl esters (FAMEs), derived from renewable plant oils, and other olefins presents a sustainable route to valuable chemicals. rsc.orgrsc.orgresearchgate.net The reaction of FAMEs with methyl acrylate (B77674), for instance, can yield α,ω-dicarboxylic acid esters and shorter-chain unsaturated esters, which are important monomers for polymers and detergents. rsc.orgrsc.orgresearchgate.net This approach takes advantage of the readily available and biodegradable nature of fats and oils. proquest.com

The cross-metathesis of methyl oleate (B1233923) with methyl acrylate, for example, can produce methyl 2-undecenoate and dimethyl 2-undecenedioate. researchgate.net Similarly, the reaction of methyl 10-undecenoate with methyl acrylate can yield a 1,12-diester. rsc.org These reactions demonstrate the potential of olefin metathesis to convert renewable resources into a variety of useful chemical building blocks. rsc.orgrsc.orgresearchgate.net

FeedstockCo-reactantCatalyst SystemProductsReference
Methyl OleateMethyl AcrylateHoveyda-Grubbs 2nd Gen.Methyl 2-undecenoate, Dimethyl 2-undecenedioate researchgate.net
Methyl 10-undecenoateMethyl AcrylateGrubbs-Hoveyda 2nd Gen.1,12-diester rsc.org
Unsaturated FAMEsEugenolGrubbs 2nd Gen.Multifunctional products acs.org

Catalyst Systems in Metathesis Reactions (e.g., Grubbs catalysts)

The development of well-defined ruthenium-based catalysts, particularly Grubbs catalysts, has been instrumental in the widespread application of olefin metathesis. wikipedia.org The first-generation Grubbs catalyst, while effective, was surpassed by the second-generation catalyst, which exhibits higher activity and greater tolerance to a wider range of functional groups. wikipedia.orgutc.edu

Second-generation Grubbs catalysts and Hoveyda-Grubbs catalysts are particularly effective for the cross-metathesis of FAMEs with electron-deficient substrates like methyl acrylate. rsc.orgresearchgate.net These catalysts can achieve high conversions and selectivities even at low catalyst loadings, making the process more economically and environmentally viable. acs.orgresearchgate.net For example, the cross-metathesis of various FAMEs with methyl acrylate has been successfully carried out with catalyst loadings of 0.5 mol% or less. researchgate.net Furthermore, solvent-free conditions can be employed, further enhancing the green credentials of this synthetic route. researchgate.net

The choice of catalyst can significantly impact the outcome of the reaction, influencing conversion rates and product distribution. rsc.orgrsc.org Therefore, careful selection of the catalyst system is crucial for optimizing the synthesis of this compound and its derivatives via olefin metathesis.

Optimization of Reaction Conditions for Metathesis

Metathesis reactions have become a powerful tool in organic synthesis for the formation of complex molecules. numberanalytics.com The optimization of these reactions is crucial for achieving high yields and selectivity. Key strategies involve the careful selection of catalysts and the fine-tuning of reaction parameters such as temperature, pressure, and solvent. numberanalytics.com

For the synthesis of unsaturated esters like this compound, olefin metathesis, a reaction that involves the exchange of alkylidene fragments between two alkenes, is a viable pathway. sci-hub.sescribd.com The reaction is typically catalyzed by transition metal carbene complexes, with catalysts developed by Nobel laureates Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock being of primary importance. sci-hub.senobelprize.org

The choice of catalyst is paramount. Ruthenium-based catalysts, often referred to as Grubbs' catalysts, are known for their tolerance to a wide range of functional groups and their stability in air and moisture, making them highly versatile. harvard.edu Molybdenum-based catalysts, developed by Schrock, are generally more reactive but also more sensitive to air and functional groups. harvard.edu The second-generation Grubbs' catalysts, which incorporate an N-heterocyclic carbene (NHC) ligand, exhibit even greater reactivity and thermal stability. nobelprize.orgharvard.edu

Reaction conditions are optimized to drive the reaction towards the desired product. In a cross-metathesis reaction to form this compound, a key strategy is the removal of a volatile byproduct, such as ethylene (B1197577), to shift the equilibrium towards the product. sci-hub.se Temperature and solvent choice also play a critical role in catalyst activity and stability. numberanalytics.com

Table 1: Key Parameters for Optimizing Metathesis Reactions

ParameterEffect on ReactionExamples/Considerations for this compound Synthesis
Catalyst Determines reactivity, selectivity, and functional group tolerance. numberanalytics.comGrubbs' Catalysts (Ru-based): Good functional group tolerance, suitable for ester functionality. harvard.eduSchrock Catalysts (Mo-based): Higher reactivity, may be less tolerant of certain groups. harvard.edu
Solvent Affects catalyst solubility, stability, and reaction rate.Dichloromethane (DCM), toluene, and benzene (B151609) are common solvents. harvard.edu
Temperature Influences reaction rate and catalyst stability.Typically ranges from room temperature to reflux, depending on the catalyst's thermal stability. numberanalytics.com
Substrate Concentration Can influence the rate of reaction and the equilibrium position.In ring-closing metathesis (RCM), high dilution favors cyclization over polymerization.
Byproduct Removal Drives the reaction to completion in cross-metathesis. sci-hub.seRemoval of volatile byproducts like ethylene gas under vacuum or with an inert gas stream. sci-hub.se

Enzymatic and Biocatalytic Syntheses

Biocatalysis has emerged as a mature technology for chemical synthesis, offering high selectivity under mild reaction conditions. nih.gov Enzymes are increasingly used as alternatives to traditional chemical catalysts for producing specialty chemicals. nih.gov

Enzyme-Mediated Esterification and Transesterification

The synthesis of fatty acid methyl esters (FAMEs), such as this compound, can be efficiently achieved through enzyme-mediated reactions. nih.gov Lipases are particularly effective biocatalysts for both the esterification of free fatty acids and the transesterification of triglycerides with an alcohol. nih.gov

In esterification, a fatty acid reacts with an alcohol to produce an ester and water. nih.gov Transesterification, also known as alcoholysis, involves the exchange of an alcohol group from an ester with another alcohol. nih.gov The use of enzymes like lipase (B570770) from Candida antarctica (often immobilized, as in Novozym 435) or Thermomyces lanuginosus is common. nih.gov These enzymatic processes offer significant advantages over conventional chemical methods, which often require high temperatures and can lead to the formation of undesirable byproducts. nih.gov For instance, lipase-catalyzed processes can operate at temperatures between 30-80°C, reducing energy costs and improving product quality. nih.govnih.gov

Research has demonstrated the successful synthesis of FAMEs from feedstocks like palm fatty acid distillate using methanol (B129727) and a mixed-enzyme system in a packed bed reactor, achieving yields of approximately 96%. nih.gov The optimization of conditions such as the molar ratio of fatty acid to methanol and temperature is crucial for maximizing yield. nih.gov

Table 2: Enzyme Systems for Fatty Acid Methyl Ester Synthesis

Enzyme SourceReaction TypeSubstratesKey ConditionsReference
Thermomyces lanuginosus & Candida antarctica (mixed)EsterificationPalm Fatty Acid Distillate, Methanol30°C, Molar ratio 1:6 (PFAD:Methanol), t-butanol as solvent nih.gov
Lipase QL from Alcaligenes sp.AcylationCyclopentene diol- nih.gov
Various LipasesTransesterification/EsterificationVegetable oils, Animal fats, MethanolVaries depending on catalyst and feedstock nih.gov

Stereocontrol via Biocatalysis

A significant advantage of biocatalysis is the ability to achieve high levels of stereocontrol, which is essential for synthesizing chiral compounds and specific geometric isomers. nih.gov The three-dimensional structure of an enzyme's active site allows it to selectively bind to and transform substrates into a specific stereoisomer.

In the context of this compound, the double bond at the C-2 position can exist as either the (E) or (Z) geometric isomer. Biocatalysis offers a potential route to selectively synthesize one isomer over the other. While specific studies on the biocatalytic stereocontrol for this exact molecule are not prevalent, the principle is well-established in the synthesis of related long-chain fatty acid derivatives. For example, syntheses of esters of (E)-6-(R)-methyltetracos-4-enoic and (E)-6-(S)-methyltetracos-4-enoic acids have been reported as potential intermediates in the biosynthesis of mycolic acids, highlighting the importance of stereocontrol in this class of molecules. nih.gov The inherent selectivity of enzymes can be harnessed to control the geometry of the double bond formation or to selectively react with one isomer in a racemic mixture, providing a powerful tool for producing stereochemically pure unsaturated fatty esters.

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of safer solvents and the maximization of atom economy. jocpr.com

Solvent Selection and Reaction Efficiency

In the synthesis of esters, traditional solvents can often be replaced with greener alternatives. For example, alcohols like methanol and 2-propanol, as well as dimethyl carbonate (DMC), are considered more environmentally friendly options. researchgate.net Methanol and DMC, in particular, show favorable atom economy in methylation reactions. researchgate.net

Table 3: Comparison of Solvents based on Green Chemistry Metrics

SolventClassificationConsiderations
Dimethyl Sulfoxide (DMSO) UndesirableChallenges in downstream processing and waste handling. researchgate.net
Methanol Recommended/Bio-based PotentialEnvironmentally friendly, cost-efficient, favorable atom economy. researchgate.net
2-Propanol Recommended/Bio-based PotentialGenerally regarded as environmentally friendly and cost-efficient. researchgate.net
Dimethyl Carbonate (DMC) Recommended/Bio-based PotentialFavorable in terms of atom economy and methylating efficiency. researchgate.net

Atom Economy Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by quantifying the proportion of reactant atoms that are incorporated into the desired product. jocpr.com A higher atom economy signifies a more sustainable process with less waste generation. jocpr.com

Different synthetic routes to this compound will have different atom economies. Addition reactions, such as catalytic hydrogenation, can exhibit 100% atom economy as all reactant atoms are incorporated into the product. jocpr.com In contrast, substitution and elimination reactions inherently produce byproducts, leading to lower atom economy.

Sophisticated Analytical Chemistry Techniques for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, offering a window into the electronic environment of individual nuclei.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental in establishing the basic framework of Methyl tetradec-2-enoate. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. For instance, the protons attached to the double bond (H-2 and H-3) typically appear as multiplets in the olefinic region of the spectrum. The methyl ester protons (-OCH₃) would present as a singlet, while the long alkyl chain protons would show a series of overlapping multiplets.

The ¹³C NMR spectrum complements the proton data by providing the number of unique carbon atoms and their hybridization state. Key signals would include those for the carbonyl carbon of the ester group, the two sp² hybridized carbons of the double bond, the methoxy (B1213986) carbon, and the series of sp³ hybridized carbons of the long alkyl chain.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C=O-~166
C-2~6.9 (dt)~145
C-3~5.8 (dt)~121
-OCH₃~3.7 (s)~51
C-4~2.2 (q)~32
C-5 to C-13~1.2-1.4 (m)~22-30
C-14~0.9 (t)~14

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. 's' denotes singlet, 't' denotes triplet, 'q' denotes quartet, 'dt' denotes doublet of triplets, and 'm' denotes multiplet.

To move beyond simple connectivity and build a detailed three-dimensional picture of this compound, a variety of two-dimensional (2D) NMR experiments are employed. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. libretexts.org It would show a cross-peak between the H-2 and H-3 protons, confirming their vicinal relationship across the double bond. Further correlations would be observed between H-3 and the protons on C-4, and sequentially along the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. This is particularly important for determining the stereochemistry of the double bond.

The geometry of the double bond in this compound (E or Z isomer) can be determined using a combination of coupling constants and NOE/ROE data.

The magnitude of the three-bond coupling constant (³J) between the vinylic protons H-2 and H-3 is a key indicator of stereochemistry. For a trans (E) configuration, the ³J(H-2, H-3) value is typically larger (around 12-18 Hz), while for a cis (Z) configuration, it is smaller (around 7-12 Hz).

NOE or ROE experiments provide confirmatory evidence. researchgate.net For the Z-isomer, an NOE/ROE would be observed between the H-2 and H-3 protons due to their spatial proximity on the same side of the double bond. In the E-isomer, such a correlation would be absent or very weak. Instead, an NOE/ROE might be observed between H-2 and the protons on C-4.

While the long alkyl chain of this compound is flexible, dynamic NMR studies can provide insights into the rotational barriers and preferred conformations of specific parts of the molecule, such as the rotation around the C2-C3 single bond. By analyzing changes in the NMR spectra at different temperatures, information about the energy barriers between different rotational conformers can be obtained. researchgate.net

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This allows for the determination of the elemental formula of this compound with a high degree of confidence, as the exact mass is unique to a specific combination of atoms. nih.govyoutube.com For example, HRMS can easily distinguish between compounds with the same nominal mass but different elemental compositions.

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. ajgreenchem.commiamioh.edu For this compound, characteristic fragmentation would likely involve the loss of the methoxy group (-OCH₃) and cleavage at various points along the alkyl chain, leading to a series of fragment ions that can be rationalized to support the proposed structure.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of organic molecules. nih.gov The process involves multiple stages of mass analysis, typically within a single instrument such as a triple quadrupole or an ion trap mass spectrometer. acs.org In the first stage (MS1), ions of the target molecule, in this case, the protonated molecule or molecular ion of this compound, are selected. These selected ions are then passed into a collision cell, where they are fragmented through collision-induced dissociation (CID) with an inert gas like helium or argon. acs.org The resulting fragment ions are then analyzed in the second stage of mass spectrometry (MS2), producing a product ion spectrum.

This product ion spectrum provides a fragmentation fingerprint of the molecule. The pathways of fragmentation are predictable and based on the chemical structure of the parent ion. For a fatty acid methyl ester like this compound, electron ionization (EI) typically leads to significant fragmentation. nih.gov Key fragmentation patterns for FAMEs include the loss of the methoxy group (-OCH3) and successive cleavages along the hydrocarbon chain. nih.gov The analysis of these fragments allows for the reconstruction of the original molecule's structure. By examining the masses of the product ions, chemists can deduce the molecular weight, elemental composition, and the arrangement of functional groups within the molecule. nih.gov

Table 1: Expected MS/MS Fragmentation Ions for this compound

Fragment TypeDescriptionExpected m/z (mass-to-charge ratio)
Molecular Ion [M]+•The intact molecule with one electron removed.240
[M-31]+Loss of a methoxy radical (•OCH3) from the ester group.209
McLafferty RearrangementA characteristic rearrangement of FAMEs.74
Alkyl Chain FragmentsSeries of ions from C-C bond cleavages along the hydrocarbon chain.Variable

Charge Remote Fragmentation (CRF) and McLafferty Rearrangements

Within the realm of tandem mass spectrometry, specific fragmentation mechanisms provide highly diagnostic information. Two such mechanisms relevant to this compound are charge-remote fragmentation (CRF) and the McLafferty rearrangement.

Charge-Remote Fragmentation (CRF) is a type of fragmentation that occurs in long-chain molecules, such as fatty acids, where the cleavage of a chemical bond happens at a position remote from the location of the charge. premierbiosoft.comacs.org This process is particularly useful for determining the position of double bonds or other functional groups along the alkyl chain without the charge itself directing the fragmentation pattern. nih.govnih.gov In the analysis of FAMEs, CRF is often induced by high-energy collisional activation, producing a "ladder-like" series of fragment ions that correspond to cleavages at each C-C bond in the chain. researchgate.net The presence of a double bond alters this pattern, allowing for its precise localization.

The McLafferty Rearrangement is a classic fragmentation mechanism observed in the mass spectra of molecules containing a carbonyl group and an accessible gamma-hydrogen atom. researchgate.net For fatty acid methyl esters, this rearrangement is highly characteristic and produces a prominent ion at an m/z of 74. nih.govresearchgate.net The mechanism involves the transfer of a hydrogen atom from the gamma-carbon (C4) to the carbonyl oxygen, followed by the cleavage of the beta-carbon (C3) and gamma-carbon (C4) bond. The resulting ion at m/z 74 is a key diagnostic peak confirming the presence of a saturated FAME structure from the C4 position onwards. Its presence is a cornerstone for identifying FAMEs in complex mixtures analyzed by GC-MS. nih.gov

Derivatization Strategies for Enhanced MS Structural Information (e.g., DMDS derivatives)

While mass spectrometry is powerful, locating the exact position of double bonds in unsaturated fatty acids can be challenging because the double bond can migrate during the ionization process. To overcome this, chemical derivatization techniques are employed prior to MS analysis. A widely used method for locating double bonds is derivatization with dimethyl disulfide (DMDS). nih.gov

In this procedure, the unsaturated fatty acid methyl ester is reacted with DMDS in the presence of an iodine catalyst. This reaction opens the double bond and forms a dithioether derivative. When this DMDS adduct is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), it produces a very predictable fragmentation pattern upon electron ionization. nih.gov The key fragmentation occurs at the carbon-sulfur bonds of the newly introduced functional group. The mass spectrum will show a prominent fragment ion resulting from the cleavage of the C-C bond that was originally the double bond. The masses of the two resulting fragment ions unequivocally reveal the position of the original double bond in the fatty acid chain. nih.gov This method is highly effective for mono-unsaturated FAMEs and provides much clearer structural information than analyzing the underivatized molecule. nih.gov

Advanced Chromatographic Separations

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for separating components of a mixture, assessing purity, and isolating specific isomers. For this compound, HPLC is particularly valuable for separating its geometric isomers, the cis (Z) and trans (E) forms. This separation is typically achieved using reversed-phase HPLC (RP-HPLC). nih.gov

In RP-HPLC, the stationary phase is nonpolar (e.g., a C18 or cholesteryl column), while the mobile phase is a polar solvent, often a mixture of acetonitrile (B52724) and water. nih.govresearchgate.net The separation principle is based on the differential partitioning of the isomers between the two phases. Generally, trans isomers are more linear and less polar than their cis counterparts, leading to stronger interactions with the nonpolar stationary phase and thus longer retention times. researchgate.net By carefully optimizing the mobile phase composition and flow rate, baseline separation of the cis and trans isomers can be achieved, allowing for their individual quantification and collection for further analysis. nih.govnih.gov

Table 2: Typical HPLC Parameters for FAME Isomer Separation

ParameterTypical ConditionReference
TechniqueReversed-Phase HPLC (RP-HPLC) nih.gov
ColumnC18 or other nonpolar stationary phase nih.govresearchgate.net
Mobile PhaseIsocratic elution with Acetonitrile/Water mixture nih.govresearchgate.net
DetectorUV Detector (typically at low wavelengths, e.g., 205 nm) researchgate.net
ApplicationSeparation of cis and trans isomers, purity assessment nih.govnih.gov

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like fatty acid methyl esters. strath.ac.uk In GC-MS, the sample is first vaporized and injected into a long, thin capillary column. The column's inner surface is coated with a stationary phase. An inert carrier gas (like helium) acts as the mobile phase, carrying the analyte through the column. nih.gov

Separation in GC is based on the compound's boiling point and its interaction with the stationary phase. Compounds with lower boiling points and weaker interactions travel through the column faster. For FAMEs, polar columns like those with a wax or cyanopropyl stationary phase are often used to achieve good separation of various fatty acid esters, including saturated, unsaturated, and isomeric forms. ucdavis.edusigmaaldrich.com As each separated component elutes from the GC column, it enters the ion source of the mass spectrometer. There, it is ionized (typically by electron ionization), and the resulting ions are separated by their mass-to-charge ratio, generating a mass spectrum that serves as a molecular fingerprint for identification. nih.govresearchgate.net

Advanced Extraction Techniques (Solid Phase Extraction, Liquid-Liquid Extraction)

Before instrumental analysis, the target analyte, this compound, often needs to be isolated and concentrated from a complex sample matrix (e.g., biological tissues, food products, or reaction mixtures). Advanced extraction techniques like Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are employed for this purpose.

Solid Phase Extraction (SPE) is a sample preparation technique that uses a solid sorbent material, packed in a cartridge, to selectively adsorb analytes from a liquid sample. nih.gov For isolating a moderately polar compound like a FAME from a nonpolar matrix (like a bulk oil), a polar sorbent (normal-phase SPE) could be used. Conversely, to extract it from a polar matrix (like an aqueous solution), a nonpolar sorbent such as C18-silica (reversed-phase SPE) is effective. nih.govsigmaaldrich.com The sample is passed through the sorbent, which retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a small volume of a suitable solvent.

Liquid-Liquid Extraction (LLE) is based on the principle of differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. gerhardt.de To extract a FAME from an aqueous sample, a nonpolar organic solvent like hexane (B92381) is used. nih.govnrel.gov The mixture is shaken vigorously, allowing the FAME to partition into the organic layer, which is then separated. The efficiency of LLE depends on the partition coefficient of the analyte between the two solvents. mdpi.com These extraction steps are crucial for removing interfering compounds and concentrating the analyte, thereby improving the quality and sensitivity of the subsequent chromatographic analysis.

Biological Contexts: Biosynthesis, Degradation, and Semiochemical Roles

Biosynthetic Pathways and Metabolic Intermediates

The synthesis of methyl tetradec-2-enoate originates from the de novo synthesis of fatty acids, a universal anabolic pathway. This process builds up fatty acid chains from simple two-carbon units.

The backbone of this compound is a 14-carbon fatty acid, myristoleic acid (specifically, the 2-enoic isomer), which is derived from the general fatty acid synthesis pathway. This process occurs in the cytosol and is initiated from acetyl-CoA, a central molecule in metabolism. ditki.comkhanacademy.org A key initial step is the conversion of acetyl-CoA to malonyl-CoA by the enzyme acetyl-CoA carboxylase; this is the committed step in fatty acid synthesis. sandiego.edu

The synthesis of the fatty acid chain is carried out by the multi-enzyme complex known as fatty acid synthase. ditki.com This complex elongates the chain by sequentially adding two-carbon units from malonyl-CoA. The process involves a cycle of four core reactions: condensation, reduction, dehydration, and another reduction. For a 14-carbon fatty acid, this cycle is repeated six times, starting with one molecule of acetyl-CoA and six molecules of malonyl-CoA to ultimately produce myristoyl-ACP, which is then released as myristic acid (a saturated 14-carbon fatty acid).

The introduction of the double bond at the C-2 position (to form tetradec-2-enoic acid) is accomplished by desaturase enzymes. nih.gov These enzymes, often found in the smooth endoplasmic reticulum, introduce double bonds into fatty acyl-CoA chains using oxygen and NADPH. ditki.com The final step is the esterification of the carboxyl group of tetradec-2-enoic acid with methanol (B129727) to form this compound. This esterification can occur enzymatically, catalyzed by an esterase or synthase.

It is noteworthy that related long-chain 2-ynoic acids, such as methyl 2-hexadecynoate, have been shown to inhibit the elongation of saturated and monounsaturated fatty acids, indicating that modifications at the C-2 position can significantly impact fatty acid metabolism. nih.gov

Mycolic acids are very long, α-alkyl, β-hydroxy fatty acids that are signature components of the cell envelope of Mycobacterium species, including the pathogen Mycobacterium tuberculosis. nih.gov These molecules are crucial for the bacterium's survival and virulence. The biosynthesis of mycolic acids is a complex process that diverges from standard fatty acid synthesis to produce these much larger and more complex structures. nih.gov

Researchers have postulated that long-chain enoate esters, which are structurally related to this compound, could serve as intermediates in this pathway. nih.gov For instance, methyl (Z)-tetracos-5-enoate has been synthesized to investigate its potential role as a precursor in the biosynthesis of α-mycolates. nih.gov The study of such esters helps to elucidate the specific enzymatic steps that lead to the full mycolic acid structure. The modification of these long-chain fatty acids, often while they are bound to an acyl carrier protein (ACP), is a key area of research. nih.govresearchgate.net Understanding these pathways is critical as they contain targets for developing new anti-tuberculosis drugs.

The de novo biosynthesis of the fatty acid precursor to this compound is a well-understood, cyclical process catalyzed by fatty acid synthase. ditki.com

Table 1: Core Reactions in Fatty Acid Synthesis

Step Reaction Description Enzyme System
1 Condensation An acetyl group and a malonyl group combine, releasing CO2, to form a four-carbon intermediate. Fatty Acid Synthase
2 Reduction The keto group of the intermediate is reduced to a hydroxyl group, using NADPH as the reducing agent. Fatty Acid Synthase
3 Dehydration A molecule of water is removed to create a double bond between the α and β carbons. Fatty Acid Synthase

This four-step cycle repeats, adding two carbons with each turn, until the 14-carbon myristoyl chain is formed. A subsequent desaturation step creates the C-2 double bond, and a final esterification reaction yields this compound. ditki.comnih.gov

Biological Degradation and Catabolic Fates

The breakdown of this compound involves the hydrolysis of its ester bond followed by the catabolism of the resulting fatty acid via the beta-oxidation pathway.

The first step in the catabolism of this compound is the cleavage of the methyl ester bond to release the free fatty acid, tetradec-2-enoic acid, and methanol. This reaction is catalyzed by a class of enzymes known as esterases (or lipases), which are a type of hydrolase. nih.gov

The efficiency of enzymatic hydrolysis can be influenced by several factors, including pH, temperature, and the specific enzyme used. nih.gov For example, studies on the hydrolysis of methyl paraben, another methyl ester, have shown that certain enzymatic conditions can lead to the unintended hydrolysis of the ester bond. nih.gov This highlights that the stability of the ester linkage is dependent on the specific biochemical environment.

Once the free fatty acid, tetradec-2-enoic acid, is released, it is broken down for energy through the beta-oxidation pathway, which primarily occurs in the mitochondria. pressbooks.pub The CoA derivative, trans-tetradec-2-enoyl-CoA, is a direct intermediate in this pathway. ontosight.ai Beta-oxidation is a four-step cyclical process that removes two-carbon units in the form of acetyl-CoA from the fatty acid chain. pressbooks.pub

Table 2: Steps in the Beta-Oxidation of a Saturated Fatty Acyl-CoA

Step Reaction Description Enzyme
1 Oxidation A double bond is introduced between the α and β carbons by an acyl-CoA dehydrogenase, producing FADH2. Acyl-CoA Dehydrogenase
2 Hydration Water is added across the double bond, forming a hydroxyl group on the β-carbon. Enoyl-CoA Hydratase
3 Oxidation The hydroxyl group is oxidized to a keto group by a dehydrogenase, producing NADH. Hydroxyacyl-CoA Dehydrogenase

Since tetradec-2-enoic acid already possesses a double bond at the C-2 position, it enters the beta-oxidation cycle bypassing the first dehydrogenation step. The intermediate, trans-tetradec-2-enoyl-CoA, is directly acted upon by enoyl-CoA hydratase (Step 2). ontosight.ai The cycle then proceeds, ultimately breaking down the entire 14-carbon chain into seven molecules of acetyl-CoA, which can then enter the citric acid cycle for energy production. pressbooks.pub Studies on related 2-methyl-branched fatty acids show that rat liver mitochondria are capable of their oxidation, though the efficiency can be affected by chain length. nih.gov

Chemical Ecology and Semiochemical Applications

Semiochemicals are chemical signals that mediate interactions between organisms. They are broadly classified as pheromones (intraspecific communication) and allelochemicals, such as kairomones (interspecific signals benefiting the receiver). The structure of this compound, a medium-chain unsaturated ester, is consistent with compounds known to function as semiochemicals in insects.

While numerous fatty acid derivatives, including esters with varying chain lengths and degrees of unsaturation, have been identified as critical components of insect pheromones, a specific role for this compound as a pheromone or kairomone has not been documented in available scientific literature.

However, structurally related compounds are well-known semiochemicals. For instance, other tetradecenyl acetates and alcohols are common pheromone components in many moth species (Lepidoptera). mdpi.com The family of α,β-unsaturated esters, to which this compound belongs, also includes identified pheromones. This structural similarity suggests that if produced by an organism, this compound could potentially have a semiochemical function, but as of now, it remains an unconfirmed signaling molecule in insect communication.

In the world of chemical communication, stereochemistry is paramount. The precise three-dimensional shape of a molecule often determines its biological activity. For this compound, the key stereochemical feature is the geometric isomerism at the C-2 double bond, which can exist in either the cis (Z) or trans (E) configuration. There are no chiral centers in the molecule itself, so enantiomerism is not a factor.

In numerous well-documented cases of insect pheromones, different geometric isomers have vastly different effects. Often, only one isomer is biologically active, while the other may be inactive or even inhibitory to the behavioral response. wikipedia.orgmdpi.com For example, the sex pheromone of the silkworm moth, bombykol, is (10E,12Z)-10,12-hexadecadien-1-ol; other geometric isomers are far less active. mdpi.com This specificity arises because the olfactory receptors on the insect's antennae are shaped to bind precisely with one isomer over the other. nih.gov Therefore, if this compound were to function as a semiochemical, the specific behavioral response would almost certainly depend on whether it is the (E)- or (Z)-isomer.

The detection of semiochemicals is accomplished by specialized olfactory receptor neurons (ORNs), typically located in the antennae of insects. youtube.com Each ORN generally expresses a specific type of olfactory receptor protein, which binds to a particular chemical or a small group of structurally related compounds. nih.gov This system allows for the fine discrimination of complex chemical signals.

While no ORN specificity studies have been conducted directly on this compound, the principles of pheromone detection are well-established. An insect detecting this compound would rely on ORNs tuned to its specific structure. For instance, one type of ORN might respond strongly to the (E)-isomer of this compound, while another might be tuned to the (Z)-isomer or a related compound. The brain of the insect then interprets the pattern of activation across many different ORNs to recognize the specific chemical blend and elicit an appropriate behavior. nih.gov The encoding of odor quality is therefore not based on a single neuron's activity but on the combinatorial pattern across an ensemble of differently tuned neurons. nih.gov

Role As a Synthetic Intermediate in Organic Synthesis

Precursor for Complex Natural Products

While direct examples of methyl tetradec-2-enoate in the synthesis of specific complex natural products are not extensively documented, the broader class of α,β-unsaturated esters plays a crucial role in this area. researchgate.net These compounds serve as versatile building blocks, participating in key carbon-carbon bond-forming reactions. For instance, α,β-unsaturated esters are known to undergo 1,4-addition reactions, which are instrumental in constructing the carbon skeletons of many natural products. acs.org Chemoenzymatic strategies, which combine the selectivity of enzymes with traditional chemical methods, often utilize α,β-unsaturated esters as substrates for creating complex molecules. beilstein-journals.orgnih.govnih.gov This approach allows for the synthesis of natural products with high stereoselectivity and efficiency.

The general reactivity of α,β-unsaturated esters suggests that this compound could be a viable precursor for natural products containing long alkyl chains. Its structure is similar to intermediates used in the synthesis of various bioactive molecules. For example, (Z)-methyl tetradec-9-enoate, an isomer, is a known cytotoxic component and an inhibitor of Candida albicans germination. medchemexpress.com This highlights the potential for esters of tetradecenoic acid to be involved in biologically relevant synthetic pathways.

Building Block for Polymer Precursors and Specialty Chemicals

The long alkyl chain of this compound makes it an interesting candidate as a building block for polymer precursors and specialty chemicals. Long-chain aliphatic polyesters, derived from fatty acid esters, are sought after for their unique material properties. d-nb.info The introduction of long alkyl chains into polymer structures can impart desirable characteristics such as hydrophobicity and flexibility. mdpi.com

The polymerization of α,β-unsaturated esters, often through radical or metallocene-catalyzed processes, can lead to the formation of polymers with tailored properties. lu.semdpi.com For instance, the copolymerization of methyl acrylate (B77674) with medium-chain-length poly-3-hydroxyalkanoates results in graft copolymers with enhanced thermal stability and altered amorphous character. researchgate.net This demonstrates the potential for incorporating long-chain acrylates like this compound into polymer backbones to modify their physical and chemical properties. Such polymers could find applications in areas like advanced materials and biomedical devices. klinger-lab.de

Transformations Involving the Ester Functionality

The ester group in this compound is a key site for chemical modification. Standard transformations of esters, such as hydrolysis, transesterification, and reduction, can be applied to introduce new functionalities.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield tetradec-2-enoic acid. This carboxylic acid can then be used in a variety of subsequent reactions, including amide bond formation.

Transesterification: Reaction with different alcohols in the presence of a catalyst allows for the conversion of the methyl ester to other esters, potentially altering the physical properties of the molecule or facilitating its use in specific polymerization reactions.

Reduction: The ester can be reduced to the corresponding allylic alcohol, 2-tetradecen-1-ol. This transformation opens up another avenue for derivatization, as the resulting alcohol can be further oxidized or used in etherification reactions.

These transformations are fundamental in organic synthesis and significantly expand the utility of this compound as a synthetic intermediate.

Reactions at the Alkene Moiety (e.g., Hydrocarboxylation, Thia-Michael Additions)

The carbon-carbon double bond in this compound is a hub of reactivity, susceptible to a variety of addition reactions.

Hydrocarboxylation: This reaction involves the addition of a hydrogen and a carboxyl group across the double bond. While specific examples for this compound are not prevalent, the hydrocarboxylation of α,β-unsaturated esters is a known transformation that can lead to the formation of substituted carboxylic acids.

Thia-Michael Additions: The conjugate addition of thiols to α,β-unsaturated esters, known as the thia-Michael reaction, is a highly efficient method for forming carbon-sulfur bonds. srce.hrencyclopedia.pub This reaction is atom-economical and can be catalyzed by both acids and bases. mdpi.com The addition of a thiol to this compound would result in a β-thioether ester, a valuable intermediate for the synthesis of various sulfur-containing compounds. researchgate.net The thia-Michael addition is a robust and versatile reaction with applications in drug discovery and material science. srce.hrscience.gov

ReactionDescriptionPotential Product from this compound
HydrocarboxylationAddition of H and COOH across the C=C double bond.Substituted pentadecanedioic acid methyl ester
Thia-Michael AdditionConjugate addition of a thiol (R-SH) to the β-carbon.Methyl 3-(alkylthio)tetradecanoate

Derivatization for Functional Group Introduction

The structure of this compound allows for various derivatization strategies to introduce new functional groups, thereby increasing its synthetic versatility. gcms.cz

One common approach is through reactions at the double bond. For example, epoxidation of the alkene would yield an epoxide, which can then be opened by various nucleophiles to introduce a range of functional groups at the 2- and 3-positions. Dihydroxylation of the double bond would lead to the corresponding diol, a precursor for many other functional groups.

Computational Chemistry and Molecular Modeling of Methyl Tetradec 2 Enoate

Reaction Mechanism Predictions for Synthetic Transformations

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions used to synthesize methyl tetradec-2-enoate.

One common synthetic route to α,β-unsaturated esters is the Wittig reaction or its Horner-Wadsworth-Emmons (HWE) variant. Computational studies of the Wittig reaction have provided detailed insights into the reaction pathway. acs.orgresearchgate.net The reaction proceeds through the formation of an oxaphosphetane intermediate. The stereochemical outcome ((E) vs. (Z) selectivity) is determined by the relative energies of the transition states leading to the cis and trans oxaphosphetane intermediates. For stabilized ylides, which are used to form α,β-unsaturated esters, the reaction is often under thermodynamic control, favoring the more stable (E)-alkene product. DFT calculations can map the potential energy surface of the reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. acs.org

Another key transformation is esterification. The acid-catalyzed esterification of tetradec-2-enoic acid with methanol (B129727) is a plausible synthetic route. Computational models of this reaction mechanism show that the process begins with the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. mdpi.com This is followed by the nucleophilic attack of methanol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. mdpi.com DFT calculations can determine the activation energies for each step, helping to identify the rate-determining step and optimize reaction conditions. researchgate.net

Spectroscopic Property Simulations (NMR, MS)

Computational chemistry allows for the prediction of spectroscopic data, which is invaluable for structure elucidation and verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts has become a standard computational tool. rsc.org Methods like Gauge-Independent Atomic Orbital (GIAO) at the DFT level of theory can provide accurate predictions of chemical shifts. researchgate.net More recently, machine learning models trained on large datasets of experimental and calculated spectra offer rapid and accurate predictions. nih.govchemrxiv.org For this compound, these simulations would predict distinct signals for the protons and carbons near the double bond and the ester group. The vinylic protons (H2 and H3) would have characteristic chemical shifts and coupling constants that differ between the (E) and (Z) isomers.

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl (E)-tetradec-2-enoate

Carbon AtomPredicted Chemical Shift (ppm)
C=O~166
C2~121
C3~145
O-CH₃~51
C4-C13~22-32
C14~14

Note: These are approximate values based on standard NMR prediction software and data for similar compounds.

Mass Spectrometry (MS): The fragmentation patterns observed in mass spectrometry can also be computationally modeled. For a long-chain ester like this compound, electron ionization (EI) would lead to characteristic fragmentation. The molecular ion peak (M⁺) might be observed. Common fragmentation pathways for fatty acid methyl esters include McLafferty rearrangement and cleavage at various points along the alkyl chain. The fragmentation of wax-type esters with an unsaturated fatty acid can be complex, but typically shows a pronounced signal for the protonated acid and a weaker acylium ion. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the behavior of a large number of molecules over time, providing insights into the bulk properties and intermolecular interactions of this compound in the liquid phase. nih.govresearchgate.net These simulations model the forces between molecules, which are crucial for understanding properties like density, viscosity, and diffusion coefficients.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.